molecular formula C14H14FN B13257946 2-Ethyl-5-(3-fluorophenyl)aniline

2-Ethyl-5-(3-fluorophenyl)aniline

Cat. No.: B13257946
M. Wt: 215.27 g/mol
InChI Key: RUZVLWPBKOORMI-UHFFFAOYSA-N
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Description

2-Ethyl-5-(3-fluorophenyl)aniline is an aromatic amine compound characterized by the presence of an ethyl group at the second position and a fluorophenyl group at the fifth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(3-fluorophenyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 2-ethylbenzene.

    Nitration and Reduction: The 3-fluoroaniline undergoes nitration to form 3-fluoronitrobenzene, which is then reduced to 3-fluoroaniline.

    Coupling Reaction: The 3-fluoroaniline is then subjected to a coupling reaction with 2-ethylbenzene under palladium-catalyzed conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(3-fluorophenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-Ethyl-5-(3-fluorophenyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound for treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(3-fluorophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-(4-fluorophenyl)aniline
  • 2-Ethyl-5-(2-fluorophenyl)aniline
  • 2-Ethyl-5-(3-chlorophenyl)aniline

Uniqueness

2-Ethyl-5-(3-fluorophenyl)aniline is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

2-ethyl-5-(3-fluorophenyl)aniline

InChI

InChI=1S/C14H14FN/c1-2-10-6-7-12(9-14(10)16)11-4-3-5-13(15)8-11/h3-9H,2,16H2,1H3

InChI Key

RUZVLWPBKOORMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N

Origin of Product

United States

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